4-Methoxy-N,N-Dimethylanilin

Übersicht

Beschreibung

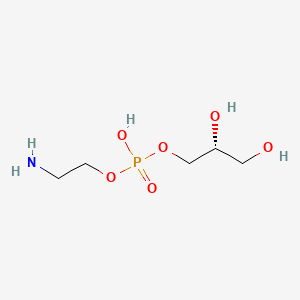

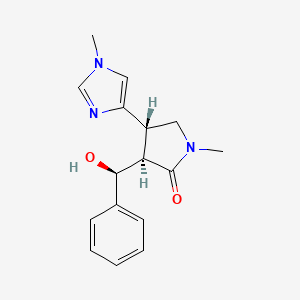

4-Methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) at the para position and two methyl groups (-CH3) attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and dye manufacturing.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N,N-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxy-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the methylation of 4-methoxyaniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, 4-Methoxy-N,N-dimethylaniline is often produced by the alkylation of aniline with methanol in the presence of an acid catalyst. This method is cost-effective and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethyl-p-benzoquinone imine.

Reduction: Reduction of the nitro group in related compounds can yield 4-Methoxy-N,N-dimethylaniline.

Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: N,N-dimethyl-p-benzoquinone imine.

Reduction: 4-Methoxy-N,N-dimethylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N,N-dimethylaniline involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites. The compound’s methoxy and dimethyl groups play a crucial role in its binding affinity and specificity. Additionally, its photochemical properties allow it to undergo excited state relaxation pathways, which are essential for its photoprotective effects .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-N,N-dimethylaniline can be compared with other similar compounds such as:

N,N-Dimethylaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxyaniline: Lacks the dimethyl groups, affecting its solubility and reactivity.

N,N-Dimethyl-p-toluidine: Contains a methyl group instead of a methoxy group, influencing its electronic properties.

The presence of both methoxy and dimethyl groups in 4-Methoxy-N,N-dimethylaniline makes it unique in terms of its reactivity and applications .

Eigenschaften

IUPAC Name |

4-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDMNHEQMILPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220377 | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-56-4 | |

| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 701-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-P-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methoxy-N,N-dimethylaniline contribute to long-lived redox products in photochemical systems?

A: 4-Methoxy-N,N-dimethylaniline acts as a quencher in photoredox systems, particularly with tris(2,2'-bipyridine)ruthenium(II) derivatives as photosensitizers. [] Research suggests that after the photosensitizer is excited by light, 4-methoxy-N,N-dimethylaniline donates an electron to the excited state, leading to the formation of a radical cation. This electron transfer process is facilitated by electrostatic interactions between the positively charged photosensitizer (often anchored to a polyelectrolyte) and the electron-rich 4-methoxy-N,N-dimethylaniline. The spatial separation of the resulting radical ions on separate like-charged polyelectrolytes contributes to the significantly prolonged lifetimes of these redox products. []

Q2: What is the role of 4-methoxy-N,N-dimethylaniline in studying N-dealkylation mechanisms by Cytochrome P450 enzymes?

A: 4-Methoxy-N,N-dimethylaniline serves as a substrate to investigate the mechanism of N-dealkylation reactions catalyzed by Cytochrome P450 enzymes, specifically the P450 2B1 isoform. [] Researchers study kinetic hydrogen isotope effects by substituting the methyl group's hydrogens with deuterium. This helps elucidate whether the reaction proceeds through a 1-electron oxidation pathway or a hydrogen atom abstraction mechanism. Observations of colored aminium radicals formed during reactions with 4-methoxy-N,N-dimethylaniline, coupled with deuterium isotope effects, support the hypothesis of a 1-electron oxidation mechanism for N-dealkylation by P450 2B1. []

Q3: Can 4-methoxy-N,N-dimethylaniline be synthesized using dimethylsulfoxide (DMSO)?

A: Yes, a recent study revealed that 4-methoxy-N,N-dimethylaniline can be synthesized using DMSO as a methylating agent. [] This method, considered a greener alternative to traditional methods employing toxic reagents, utilizes a combination of DMSO, formic acid, and triethylamine. This protocol effectively methylates various substrates, including 4-methoxyaniline, yielding 4-methoxy-N,N-dimethylaniline. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)